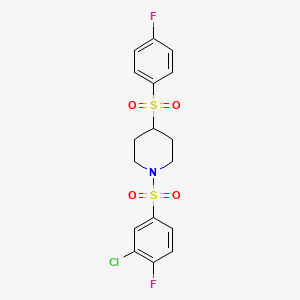

![molecular formula C6H2Cl2IN3 B2681400 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1658467-36-7](/img/structure/B2681400.png)

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

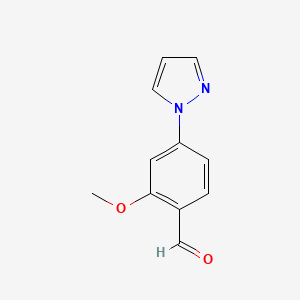

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H2Cl2IN3 . It is a valuable intermediate for the synthesis of biologically active compounds .

Molecular Structure Analysis

The InChI code for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is1S/C6H2Cl2IN3/c7-3-1-2-4 (5 (8)10-3)6 (9)12-11-2/h1H, (H,11,12) . This code provides a textual representation of the molecule’s structure, which can be used to generate a 3D model. Physical And Chemical Properties Analysis

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a solid at room temperature . It has a molecular weight of 313.91 , and its density is 2.3±0.1 g/cm3 . The boiling point is 465.8±40.0 °C at 760 mmHg .Applications De Recherche Scientifique

Chemical Synthesis and Ligand Development

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine serves as a precursor in the synthesis of various pyrazolopyridines, pyrazolothienopyridines, pyrazolopyridothienopyrimidines, and pyrazolopyridothienotriazines, highlighting its versatility in chemical synthesis. The compound's reactivity with different agents, such as methyl iodide, leads to diverse derivatives with potential applications in chemical research and development (Ghattas, Khodairy, Abdrahman, & Younes, 2003).

Ligand for Metal Complexes

Its derivatives, particularly 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been explored as ligands for metal complexes. This research has led to the development of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, underscoring the compound's role in advancing coordination chemistry (Halcrow, 2005).

Spin-Transition Materials

The ability to undergo spin transitions in response to thermal and light stimuli makes certain derivatives suitable for creating materials with spin-crossover properties. These materials, especially iron(II) complexes, exhibit notable changes in their spin states, which can be utilized in the development of sensors and switches. The impact of polymorphism on these compounds provides insight into the relationship between molecular structure and material properties (Pritchard et al., 2009).

Biomedical Applications

Compounds derived from 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, particularly 1H-pyrazolo[3,4-b]pyridines, have been extensively studied for their biomedical applications. These compounds have shown potential in various therapeutic areas, indicating the significance of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine as a foundation for developing novel pharmaceutical agents (Donaire-Arias et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

4,6-dichloro-3-iodo-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2IN3/c7-3-1-2-4(5(8)10-3)6(9)12-11-2/h1H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQGCWADZPMKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C2=C(NN=C21)I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2681320.png)

![N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B2681325.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)